Tebufenozide
Overview
Description
Tebufenozide is an insecticide that belongs to the class of bisacylhydrazines. It is primarily used to control caterpillar pests by acting as an agonist of the ecdysone receptor, causing premature molting in larvae . This compound is known for its high selectivity towards targeted pests and low toxicity to non-target organisms, making it an environmentally friendly option for pest control .
Mechanism of Action
Target of Action
Tebufenozide is an insect growth regulator that primarily targets the ecdysone receptor (EcR) in insects . The EcR is a nuclear receptor that plays a crucial role in the molting process of insects . By binding to this receptor, this compound mimics the action of the molting hormone 20-hydroxyecdysone .
Mode of Action
This compound acts as an agonist of the ecdysone receptor, causing premature and lethal molting in insects . It competes with ecdysteroids for EcR binding, thereby regulating insect growth . The compound binds at the subsite -1 to +1 of the EcR through various interactions . Notably, this compound establishes a pi-pi interaction with the flipped sidechain of Trp107, enabling it to deeply penetrate into the S1 pocket, thereby obstructing substrate binding to the EcR .
Biochemical Pathways
This compound affects the biochemical pathways associated with insect molting and growth . By binding to the EcR, it disrupts the normal molting process, leading to premature and lethal molting . Proteomic analyses have shown that exposure to this compound leads to increased production of certain proteins involved in apoptotic cell signaling, while the production of proteins involved in glycolysis and energy production is downregulated .
Pharmacokinetics
It is known that this compound is a non-steroidal insect growth regulator that is extensively used to control pests . It is considered environmentally friendly due to its specificity for target insects .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in the survival ability of certain cells and the induction of apoptosis . In time and concentration-dependent manners, this compound has been shown to inhibit the survival of HeLa and Tn5B1-4 cells . Biochemical analyses within cells have revealed that this compound-induced apoptosis in these cell lines is associated with a decrease in mitochondrial membrane potential and an increase in reactive oxygen species generation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound . For instance, the concentration of this compound in the environment can affect its toxicity effects on non-target species . At high concentrations, this compound exposure has been shown to have significant negative effects on the hatching rate and molting frequency of certain species . Furthermore, the degradation of this compound in the environment by microbes could lead to changes in microbial community composition and function, potentially altering ecosystem services .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tebufenozide is synthesized through a multi-step process involving the reaction of 3,5-dimethylbenzoic acid with tert-butylhydrazine and 4-ethylbenzoyl chloride . The reaction conditions typically involve the use of solvents such as methylene chloride and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through recrystallization and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Tebufenozide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids and ketones.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and catalysts.
Major Products
The major products formed from these reactions include various alcohols, carboxylic acids, and ketones, which are generally of low toxicity .
Scientific Research Applications
Tebufenozide has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Methoxyfenozide: Another ecdysone agonist with similar insecticidal properties.
Halofenozide: Shares the same mode of action but differs in its chemical structure and spectrum of activity.
Lufenuron: An insect growth regulator that inhibits chitin synthesis, used for comparison in studies.
Uniqueness of Tebufenozide
This compound is unique due to its high selectivity for ecdysone receptors in target pests and its low toxicity to non-target organisms . This makes it an environmentally friendly option for pest control, reducing the risk of adverse effects on beneficial insects and other wildlife .
Properties
IUPAC Name |
N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-7-17-8-10-18(11-9-17)20(25)23-24(22(4,5)6)21(26)19-13-15(2)12-16(3)14-19/h8-14H,7H2,1-6H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPNKSZPJQQLRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)C)C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4034948 | |
Record name | Tebufenozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid; [HSDB] Off-white powder; [MSDSonline] | |
Record name | Tebufenozide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7305 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
Slightly soluble in organic solvents, In water, 0.83 mg/l @ 25 °C | |
Record name | TEBUFENOZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.03 (20 °C, pycrometer method) | |
Record name | TEBUFENOZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000002 [mmHg], 2.25X10-8 mm Hg @ 25 °C | |
Record name | Tebufenozide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/7305 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | TEBUFENOZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Off-white powder | |
CAS No. |
112410-23-8, 142583-69-5 | |
Record name | Tebufenozide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112410-23-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Tebufenozide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112410238 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142583695 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tebufenozide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4034948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.212 | |
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Record name | Benzoic acid, 3,5-dimethyl-, 1-(1,1-dimethylethyl)-2-(4-ethylbenzoyl)hydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TEBUFENOZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | TEBUFENOZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
191 °C | |
Record name | TEBUFENOZIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7050 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does tebufenozide exert its insecticidal effect?
A1: this compound mimics the action of 20-hydroxyecdysone (20E), a natural insect molting hormone. [, , , , , , ] It binds to ecdysone receptors in insects, leading to the premature initiation of molting processes. [, ] This disruption of the normal molting cycle ultimately results in insect death. [, , , ]
Q2: What are the visible effects of this compound on insect larvae?
A2: Treated larvae often exhibit signs of premature molting, including a characteristic "double head capsule" appearance. [] This occurs because this compound triggers the separation of the old cuticle from the epidermis (apolysis) before the new cuticle is fully formed. [, ]
Q3: Does this compound impact insect development beyond molting?
A3: Yes, sublethal doses of this compound have been shown to retard larval growth, delay pupation, decrease adult emergence, and reduce fecundity in various insect species. [, , , ]
Q4: Does this compound affect the feeding behavior of insects?
A4: Studies have shown that this compound can both inhibit and stimulate feeding behavior in different insect species and developmental stages, and the effect can be dose-dependent. [, ] For instance, exposure to this compound-treated foliage can reduce feeding in obliquebanded leafroller larvae. [] Conversely, low doses of this compound have been observed to stimulate feeding in pre-diapausing pine-tree lappet larvae. []
Q5: What is the molecular formula and weight of this compound?
A5: Unfortunately, the provided research abstracts do not consistently specify the molecular formula and weight of this compound. This information would typically be found in the full paper or supplementary information.
Q6: Is there spectroscopic data available for this compound from these studies?
A6: The provided abstracts primarily focus on biological activity and do not include details on spectroscopic characterization of this compound.
Q7: How does the application method influence this compound's efficacy?
A7: The effectiveness of this compound can be influenced by the method of application. For example, in codling moth control, ovicidal activity is significantly higher when eggs are laid directly on this compound residue compared to topical application after egg laying. [, ]
Q8: How does this compound behave in aquatic environments?
A8: this compound exhibits persistence in aquatic ecosystems. [] It tends to adsorb onto sediment and exhibits limited mobility in water columns. [] Factors like fluctuating environmental conditions and water pH can influence its dissipation rate in these environments. []
Q9: Does this compound degrade in the environment, and what factors influence this?
A9: Yes, this compound is subject to environmental degradation. [] Rainfall, sunlight exposure, and to a lesser extent, volatilization contribute to its breakdown. [] Adsorption to clay particles in soil can offer some protection against degradation. []
Q10: Are there any specific formulation strategies mentioned for this compound?
A10: The research primarily focuses on evaluating this compound's efficacy rather than delving into specific formulation strategies.
Q11: How does this compound's toxicity vary across different insect species?
A11: this compound demonstrates varying levels of toxicity across different insect species. For instance, it is highly toxic to codling moth larvae [], but its effects on spruce budworm larvae are more nuanced, with toxicity levels depending on the larval instar and timing of exposure. [, ]
Q12: Does this compound pose risks to non-target organisms?
A12: While considered a relatively selective insecticide, studies have shown that this compound can impact non-target arthropods, particularly other Lepidoptera species. [, , ] Field studies indicate that this compound application can reduce the richness and abundance of non-target macrolepidoptera. []
Q13: Has resistance to this compound been observed in insect populations?
A13: Yes, resistance to this compound has been documented in several insect species, including the beet armyworm (Spodoptera exigua), obliquebanded leafroller (Choristoneura rosaceana), and codling moth (Cydia pomonella). [, , , , ]
Q14: What are the potential mechanisms of resistance to this compound?
A14: Several mechanisms may contribute to this compound resistance, including:
- Metabolic Resistance: Enhanced detoxification of this compound by enzymes like mixed-function oxidases. [, , ]
Q15: Is there cross-resistance between this compound and other insecticides?
A15: Cross-resistance between this compound and other insecticides has been reported. For example, studies have shown cross-resistance between this compound and:
- Azinphos-methyl: In greenheaded leafroller. []
- Methoxyfenozide: In beet armyworm. []
- Abamectin: In beet armyworm and diamondback moth. [, ]
- Other New Insecticides: Obliquebanded leafroller has shown some level of cross-resistance to various newer insecticides, including emamectin benzoate, fenoxycarb, and fipronil, even before their widespread use. []
Q16: How can the risk of this compound resistance be minimized?
A16: Resistance management strategies for this compound include:
- Rotation with Insecticides with Different Modes of Action: Alternating this compound with insecticides that have different target sites can help prevent the rapid selection of resistant individuals. []
- Monitoring Susceptibility: Regularly assessing the susceptibility of pest populations to this compound can help detect resistance early on, allowing for timely adjustments to management practices. [, ]
Q17: How is this compound residue analyzed in environmental and food samples?
A17: High-performance liquid chromatography (HPLC) coupled with UV detection is a common method for analyzing this compound residues in various matrices, including grapes, soil, and water. [, ] Extraction and cleanup procedures may vary depending on the specific sample type.
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